N-[(Adamantan-1-YL)methyl]-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-A]pyrimidine-2-carboxamide
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Overview
Description
N-[(Adamantan-1-YL)methyl]-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-A]pyrimidine-2-carboxamide is a complex organic compound that belongs to the class of pyrazolo[1,5-a]pyrimidines. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications, particularly in the field of oncology .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(Adamantan-1-YL)methyl]-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-A]pyrimidine-2-carboxamide typically involves the condensation of aminopyrazoles with various electrophilic reagents. One common method includes the reaction of aminopyrazoles with 1,3-diketones or enaminones under acidic or basic conditions . The reaction conditions often require the use of solvents such as dimethylformamide or ethanol, and catalysts like hydrochloric acid or potassium hydroxide .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality .
Chemical Reactions Analysis
Types of Reactions
N-[(Adamantan-1-YL)methyl]-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-A]pyrimidine-2-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where halogenated derivatives are replaced with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products
The major products formed from these reactions include various substituted pyrazolo[1,5-a]pyrimidines, which can exhibit different biological activities depending on the substituents .
Scientific Research Applications
N-[(Adamantan-1-YL)methyl]-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-A]pyrimidine-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with various biological targets, including enzymes and receptors.
Mechanism of Action
The mechanism of action of N-[(Adamantan-1-YL)methyl]-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-A]pyrimidine-2-carboxamide involves the inhibition of specific enzymes, such as cyclin-dependent kinases (CDKs). By binding to the active site of these enzymes, the compound prevents the phosphorylation of target proteins, thereby inhibiting cell cycle progression and inducing apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another class of pyrazolo[1,5-a]pyrimidines with similar biological activities.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Known for its potent CDK2 inhibitory activity.
Uniqueness
N-[(Adamantan-1-YL)methyl]-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-A]pyrimidine-2-carboxamide is unique due to its adamantane moiety, which enhances its stability and lipophilicity, making it a promising candidate for drug development .
Properties
Molecular Formula |
C25H25F3N4O |
---|---|
Molecular Weight |
454.5 g/mol |
IUPAC Name |
N-(1-adamantylmethyl)-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide |
InChI |
InChI=1S/C25H25F3N4O/c26-25(27,28)21-9-19(18-4-2-1-3-5-18)30-22-10-20(31-32(21)22)23(33)29-14-24-11-15-6-16(12-24)8-17(7-15)13-24/h1-5,9-10,15-17H,6-8,11-14H2,(H,29,33) |
InChI Key |
GGVBTUQPKHUKBU-UHFFFAOYSA-N |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)CNC(=O)C4=NN5C(=CC(=NC5=C4)C6=CC=CC=C6)C(F)(F)F |
Origin of Product |
United States |
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